molecular formula C27H25N3O3S B2757237 2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide CAS No. 866350-13-2

2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2757237
CAS No.: 866350-13-2
M. Wt: 471.58
InChI Key: BEBQXLPJRNJKDG-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components common in organic chemistry, including a benzodioxol group, an imidazole ring, a sulfanyl group, and an acetamide group . These groups are common in a variety of organic compounds and can confer a range of properties depending on their arrangement and the presence of other functional groups.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzodioxol group would likely contribute to the compound’s aromaticity, while the imidazole ring could potentially participate in tautomerism .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxol group could potentially increase its lipophilicity .

Scientific Research Applications

Crystal Structure and Biological Studies

Research into the structural and biological aspects of derivatives similar to the requested compound reveals insights into their potential applications. For instance, derivatives like 4,5-dihydro-1,3,4-oxadiazole-2-thiones have been synthesized and characterized for their crystal structures and evaluated for biological activities, including antioxidant and antibacterial properties against Staphylococcus aureus (Subbulakshmi N. Karanth et al., 2019). These studies highlight the compound's potential in antimicrobial and antioxidant applications.

Pharmacological Evaluation

Another avenue of application is observed in the pharmacological evaluation of novel compounds. For example, a series of novel potential antipsychotic agents have been synthesized and tested, demonstrating activities in behavioral animal tests without interacting with dopamine receptors, which is indicative of a unique mechanism of action (L D Wise et al., 1987). Such research points towards potential applications in psychiatric medication development.

Antitumor Activity

The synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have shown considerable anticancer activity against some cancer cell lines, revealing the compound's potential in cancer treatment (L. Yurttaş et al., 2015). This opens a pathway for further research into anticancer applications.

Corrosion Inhibition

Exploring the chemistry of similar compounds has led to the development of new heterocyclic benzimidazole derivatives characterized for their corrosion inhibition properties, showcasing their application in protecting metals against corrosion (Z. Rouifi et al., 2020). This indicates potential industrial applications in materials science.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it is handled .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3S/c1-17-4-7-22(8-5-17)30-14-23(20-6-9-24-25(13-20)33-16-32-24)29-27(30)34-15-26(31)28-21-11-18(2)10-19(3)12-21/h4-14H,15-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBQXLPJRNJKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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